2-chloro-2''-C-methyl-tecadenoson
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Overview
Description
2-chloro-2’-C-methyl-tecadenoson is a synthetic nucleoside analogue that has garnered attention for its potential therapeutic applications. This compound is structurally related to adenosine and is known for its selective action on specific adenosine receptors, making it a promising candidate for various medical applications.
Preparation Methods
The synthesis of 2-chloro-2’-C-methyl-tecadenoson involves a chemoenzymatic approach. A purine nucleoside phosphorylase from Aeromonas hydrophila is used to catalyze the transglycosylation reaction, transferring the carbohydrate moiety from a nucleoside donor to a heterocyclic base . The sugar donor, such as 7-methylguanosine iodide, is synthesized and incubated with the modified purine base to achieve good conversions under screening conditions . This method has proven to overcome many constraints of conventional nucleoside chemistry.
Chemical Reactions Analysis
2-chloro-2’-C-methyl-tecadenoson undergoes various chemical reactions, including nucleophilic substitution and transglycosylation. The nucleophilic substitution reaction involves the replacement of a leaving group by a nucleophile, often facilitated by reagents like concentrated hydrochloric acid . The transglycosylation reaction, catalyzed by purine nucleoside phosphorylase, involves the transfer of a carbohydrate moiety from a nucleoside donor to a heterocyclic base . Major products formed from these reactions include modified nucleosides with potential therapeutic applications.
Scientific Research Applications
Chemistry: It serves as a model compound for studying nucleoside analogues and their synthesis.
Biology: Its selective action on adenosine receptors makes it a valuable tool for studying receptor functions and signaling pathways.
Industry: The compound’s synthesis and production methods contribute to advancements in pharmaceutical manufacturing and drug development.
Mechanism of Action
2-chloro-2’-C-methyl-tecadenoson exerts its effects by selectively stimulating the A1 adenosine receptor . This receptor is involved in slowing the conduction of electrical impulses in the atrioventricular (AV) node of the heart, which controls the transmission of electrical impulses from the atria to the ventricles. By selectively targeting the A1 adenosine receptor, the compound can reduce the number of electrical impulses reaching the ventricles without affecting blood pressure .
Comparison with Similar Compounds
2-chloro-2’-C-methyl-tecadenoson is unique in its selective action on the A1 adenosine receptor. Similar compounds include:
2-chloro-N6-cyclopentyladenosine (CCPA): Another nucleoside analogue with selective action on adenosine receptors.
Acadesine (AICAR): A nucleoside analogue used in metabolic research.
Compared to these compounds, 2-chloro-2’-C-methyl-tecadenoson stands out for its specific receptor selectivity and potential therapeutic applications in cardiology.
Properties
Molecular Formula |
C15H20ClN5O5 |
---|---|
Molecular Weight |
385.80 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[2-chloro-6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C15H20ClN5O5/c1-15(24)10(23)8(4-22)26-13(15)21-6-17-9-11(18-7-2-3-25-5-7)19-14(16)20-12(9)21/h6-8,10,13,22-24H,2-5H2,1H3,(H,18,19,20)/t7-,8-,10-,13-,15-/m1/s1 |
InChI Key |
PKAKDOUFCOQHOJ-RAPCHXAISA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)Cl)N[C@@H]4CCOC4)CO)O)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)NC4CCOC4)CO)O)O |
Origin of Product |
United States |
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